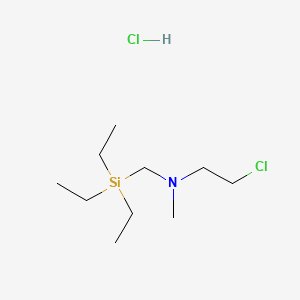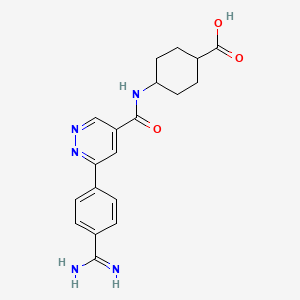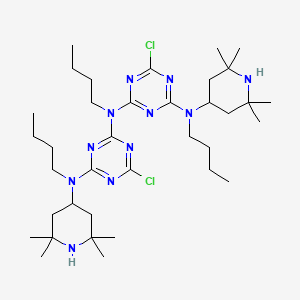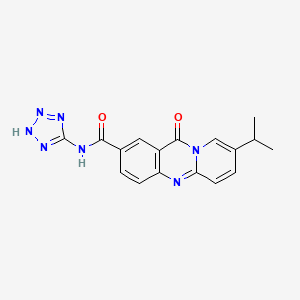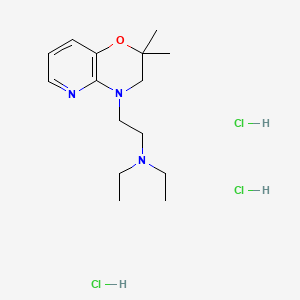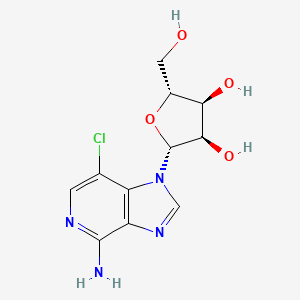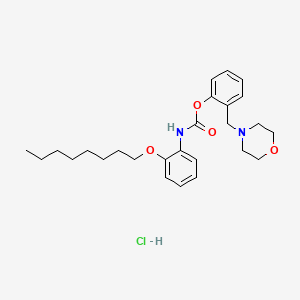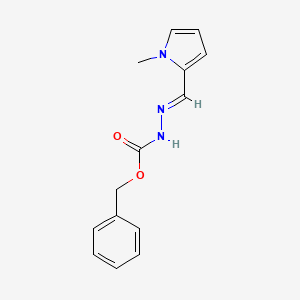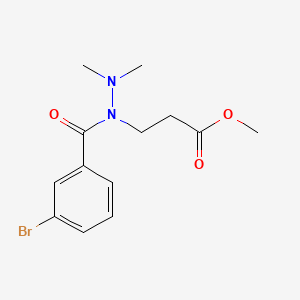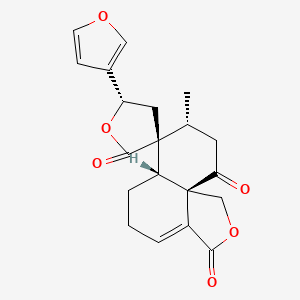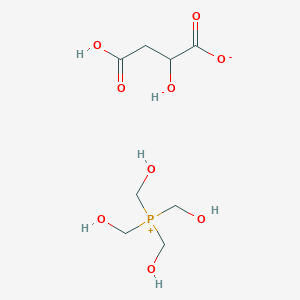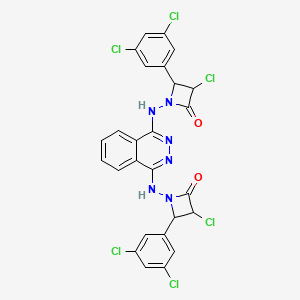
1,1'-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is a complex organic compound that belongs to the class of azetidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the phthalazine moiety via condensation reactions.
- Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-phenyl-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dimethylphenyl)-2-azetidinone)
Uniqueness
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is unique due to the presence of multiple chlorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. The phthalazine moiety also adds to its structural complexity and potential for diverse interactions.
Propiedades
Número CAS |
139108-72-8 |
|---|---|
Fórmula molecular |
C26H16Cl6N6O2 |
Peso molecular |
657.2 g/mol |
Nombre IUPAC |
3-chloro-1-[[4-[[3-chloro-2-(3,5-dichlorophenyl)-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-4-(3,5-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C26H16Cl6N6O2/c27-13-5-11(6-14(28)9-13)21-19(31)25(39)37(21)35-23-17-3-1-2-4-18(17)24(34-33-23)36-38-22(20(32)26(38)40)12-7-15(29)10-16(30)8-12/h1-10,19-22H,(H,33,35)(H,34,36) |
Clave InChI |
HWKVFMKNQWANFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC(=CC(=C4)Cl)Cl)NN5C(C(C5=O)Cl)C6=CC(=CC(=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



